
Brd4 D1-IN-2
Descripción
Brd4 D1-IN-2 (CAS No. 2761321-26-8) is a selective inhibitor targeting the first bromodomain (BD1) of BRD4, a critical epigenetic reader protein involved in transcriptional regulation. It exhibits an IC50 value of 2.51 µM against BRD4-BD1 and demonstrates 20-fold selectivity over BRD4-BD2, highlighting its specificity for BD1 . The compound has a molecular weight of 583.07 g/mol and a molecular formula of C20H15Br3N4O2, with applications in cancer and cardiovascular disease research. Its physicochemical properties, such as solubility and stability, are optimized for in vitro and in vivo studies, requiring storage under conditions specified in the certificate of analysis .
Propiedades
Fórmula molecular |
C33H39F3N6O |
---|---|
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C33H39F3N6O/c1-22(2)25-7-6-23(3)29(20-25)43-32-37-15-12-28(39-32)31-30(24-8-10-26(11-9-24)33(34,35)36)38-21-42(31)27-13-16-41(17-14-27)19-18-40(4)5/h6-12,15,20-22,27H,13-14,16-19H2,1-5H3 |
Clave InChI |
CWBUVSFBCHVOPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Brd4 D1-IN-2 typically involves a structure-based design approach. One common synthetic route includes the use of 1,4,5-trisubstituted imidazoles.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Brd4 D1-IN-2 primarily undergoes substitution reactions during its synthesis.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and specific catalysts to facilitate the substitution reactions .
Major Products Formed: The major product formed from these reactions is the final this compound compound, characterized by its high affinity and selectivity for the BRD4 D1 bromodomain .
Aplicaciones Científicas De Investigación
Brd4 D1-IN-2 has been extensively studied for its potential therapeutic applications. In cancer research, it has shown promise in inhibiting the growth of various cancer cell lines by targeting BRD4, which is involved in the regulation of oncogenes such as c-Myc . Additionally, this compound has been investigated for its anti-inflammatory properties, as it can downregulate the expression of pro-inflammatory cytokines .
In the field of epigenetics, this compound serves as a valuable tool for studying the role of BRD4 in gene regulation. It has been used to dissect the molecular mechanisms underlying BRD4’s involvement in transcriptional elongation and chromatin remodeling .
Mecanismo De Acción
Brd4 D1-IN-2 exerts its effects by binding to the first bromodomain (D1) of BRD4, thereby preventing BRD4 from recognizing and binding to acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcription factors and coactivators to target gene sites, ultimately leading to the downregulation of gene expression . The molecular targets and pathways involved include the inhibition of RNA polymerase II machinery and the suppression of oncogene expression .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes Brd4 D1-IN-2’s key attributes alongside structurally or functionally related BRD4 inhibitors and degraders:
Key Findings :
Mechanistic Differences :
- This compound acts as a competitive inhibitor , directly blocking BD1’s acetyl-lysine binding pocket . In contrast, SNIPER(BRD4)-1 and CIDEs are degraders that recruit E3 ubiquitin ligases or the 26S proteasome to induce BRD4 ubiquitination and subsequent degradation . Degraders typically exhibit prolonged effects compared to inhibitors due to irreversible target elimination.
Selectivity Profiles: this compound’s 20-fold BD1 selectivity outperforms older inhibitors like JQ1, which show minimal domain preference. BAY-155, a dual BRD4/BRD9 inhibitor, achieves sub-nanomolar potency but lacks BD1/BD2 selectivity .
Structural and Functional Insights :
- This compound’s bromine-rich structure enhances hydrophobic interactions with BD1’s ZA loop, a critical region for acetyl-lysine recognition. This contrasts with dBRD9 dihydrochloride, which targets BRD9 via a distinct pharmacophore optimized for BET family binding .
Therapeutic Potential: While this compound is primarily used in preclinical models, SNIPER(BRD4)-1 and CIDEs have shown efficacy in reducing BRD4 levels in leukemia (K562) and prostate cancer (LNCaP) cells at nanomolar concentrations .
Q & A
Q. What ethical guidelines apply when sharing this compound trial data involving patient-derived models?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.